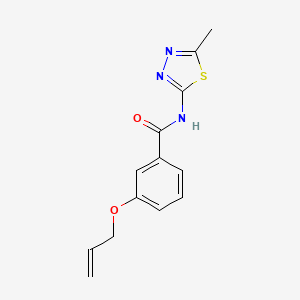![molecular formula C22H20N2O3 B4401441 N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide](/img/structure/B4401441.png)
N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. This compound has gained significant attention from the scientific community due to its potential as a therapeutic agent in the treatment of cancer.
Mecanismo De Acción
N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby disrupting their interaction with pro-apoptotic Bcl-2 family members, such as Bax and Bak. This results in the activation of the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo, with minimal toxicity to normal cells. The compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and paclitaxel. However, this compound has been found to be ineffective in tumors that overexpress Mcl-1, another anti-apoptotic Bcl-2 family member.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide has several advantages as a research tool, including its high potency and selectivity for anti-apoptotic Bcl-2 family members. However, the compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism in vivo. Additionally, this compound has been found to be ineffective in tumors that overexpress Mcl-1, limiting its utility in certain cancer types.
Direcciones Futuras
Future research on N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide will likely focus on the development of more potent and selective Bcl-2 family inhibitors, as well as the identification of biomarkers that can predict response to therapy. Additionally, the combination of this compound with other targeted agents or immunotherapies may enhance its therapeutic efficacy in cancer treatment. Finally, the development of novel drug delivery systems may improve the pharmacokinetic properties of this compound and increase its clinical utility.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide has been extensively studied in preclinical models of cancer, demonstrating potent anti-tumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. The compound has been shown to induce apoptosis in cancer cells by selectively targeting anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Bcl-w.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16(25)23-20-9-5-6-10-21(20)24-22(26)18-11-13-19(14-12-18)27-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQRYHBMZIRIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4401364.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4401371.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B4401395.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401396.png)
![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4401399.png)
![N-(2,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401401.png)
![1-methyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B4401408.png)
![2-[4-(1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4401409.png)
![1-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4401416.png)
![4-[(ethylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4401426.png)
